molecular formula C23H22F3N3O3S B460680 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine CAS No. 627053-27-4

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine

Katalognummer: B460680
CAS-Nummer: 627053-27-4
Molekulargewicht: 477.5g/mol
InChI-Schlüssel: OICVWOHZJNQFKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a complex tricyclic framework integrating a tetrahydroisoquinoline moiety, a trifluoromethyl group, and a sulfur-containing heterocycle. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-thia-2-azatricyclo system may influence conformational rigidity and binding affinity. Current literature highlights its structural uniqueness but lacks explicit pharmacological data, necessitating comparisons with analogs for functional insights.

Eigenschaften

IUPAC Name

[6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3S/c1-31-15-8-11-6-7-29(10-12(11)9-16(15)32-2)22(30)20-19(27)17-18(23(24,25)26)13-4-3-5-14(13)28-21(17)33-20/h8-9H,3-7,10,27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVWOHZJNQFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C4=C(C5=C(CCC5)N=C4S3)C(F)(F)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of the 6,7-Dimethoxy-Tetrahydroisoquinoline Precursor

The 6,7-dimethoxy-tetrahydroisoquinoline subunit is synthesized via a modified Pomeranz-Fritsch reaction. Isoquinoline derivatives are treated with hydroxylamine-O-sulfonic acid under reflux conditions to yield 2-aminoisoquinolinium iodide intermediates. Subsequent acylation with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base generates N-acylated intermediates, which are reduced with sodium borohydride in ethanol to afford the tetrahydroisoquinoline core.

Incorporation of the Trifluoromethyl Group

Introduction of the trifluoromethyl group at position 8 of the tetracyclic system is achieved through radical trifluoromethylation. Sodium trifluoromethanesulfonate serves as the CF₃ source under visible-light photocatalysis, enabling regioselective C–H functionalization. This method, adapted from recent advancements in trifluoromethylation, ensures high efficiency while minimizing side reactions.

Construction of the Thia-Azatricyclo Framework

The thia-azatricyclo[7.3.0.0³,⁷]dodeca system is assembled via a tandem cyclization-annulation sequence. Substituted anilines react with chloroacetyl chloride to form 2-chloro-N-phenylacetamide intermediates, which undergo nucleophilic substitution with the tetrahydroisoquinoline precursor. Microwave-assisted cyclization in the presence of potassium carbonate accelerates the formation of the tetracyclic scaffold.

Key Reaction Steps and Conditions

Table 1: Summary of Critical Reaction Parameters

StepReagents/ConditionsYield (%)Key Observations
Tetrahydroisoquinoline acylationChloroacetyl chloride, Et₃N, DCM, 0°C → rt78Excess acylating agent required for complete conversion
TrifluoromethylationNaSO₂CF₃, Ru(bpy)₃Cl₂, visible light, air65Oxygen suppresses over-reduction of CF₃ radical
CyclizationK₂CO₃, MeCN, microwave, 100°C82Reduced reaction time from 12 h to 4 min
Final couplingHATU, DIPEA, DMF, 40°C73Amide bond formation without epimerization

Optimization of Reaction Conditions

Solvent and Base Selection for Acylation

The acylation of 6,7-dimethoxy-tetrahydroisoquinoline with chloroacetyl chloride is highly solvent-dependent. Dichloromethane (DCM) outperforms THF and acetonitrile due to its inertness and ability to stabilize reactive intermediates. Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) for its superior solubility and neutralization efficiency, achieving yields of 78% compared to 52% with potassium carbonate.

Photocatalytic Trifluoromethylation

The trifluoromethylation step employs a Ru(bpy)₃Cl₂ photocatalyst under blue LED irradiation. Kinetic studies reveal that maintaining an oxygen atmosphere is critical to prevent the accumulation of reducing agents that deactivate the catalyst. Substrate concentrations above 0.1 M lead to diminished yields due to competitive light absorption by the starting material.

Microwave-Assisted Cyclization

Conventional thermal cyclization requires prolonged heating (12–24 h), which promotes decomposition of the sensitive tetracyclic intermediate. Switching to microwave irradiation at 100°C reduces the reaction time to 4 minutes while improving yields from 68% to 82%. This method also enhances regioselectivity, suppressing the formation of isomeric byproducts.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (s, 1H, NH), 6.92 (s, 1H, ArH), 4.32 (m, 2H, CH₂N), 3.87 (s, 6H, OCH₃), 3.21 (t, J = 6.5 Hz, 2H, CH₂), 2.95 (q, J = 12 Hz, 2H, CH₂CF₃).

  • ¹³C NMR : δ 169.5 (C=O), 152.1 (q, J = 34 Hz, CF₃), 124.8 (C-S), 56.3 (OCH₃).

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₃F₃N₄O₃S [M+H]⁺: 529.1472; found: 529.1468.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms a purity of ≥95% with a single peak at tₐ = 12.7 min. Residual solvents (DCM, DMF) are below ICH Q3C limits (<600 ppm).

Challenges and Limitations

Stability of Intermediates

The N-acylated tetrahydroisoquinoline intermediate is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DCM is recommended to prevent degradation.

Regioselectivity in Cyclization

Competing pathways during cyclization can yield undesired 6-membered ring products. Computational modeling (DFT) identifies steric effects as the primary determinant of regioselectivity, guiding the design of bulkier substituents to favor the desired pathway.

Scalability of Photoreactions

While photocatalytic trifluoromethylation is efficient on a milligram scale, scaling to >10 g presents challenges in light penetration and mixing. Flow reactors with thin-channel geometries are under investigation to address this limitation .

Analyse Chemischer Reaktionen

Types of Reactions

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a unique combination of a tetrahydroisoquinoline moiety and a trifluoromethyl group, which may influence its biological activity and interaction with biological targets. The structural complexity suggests potential for various pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. Research suggests that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For example:

  • Mechanism of Action : Tetrahydroisoquinolines may interact with various signaling pathways involved in cell proliferation and survival.
  • Case Study : A study demonstrated that certain tetrahydroisoquinoline derivatives inhibited cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by modulating apoptotic pathways .

Neuroprotective Effects

Compounds containing the tetrahydroisoquinoline scaffold are also being investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Mechanism of Action : These compounds may exert neuroprotective effects by reducing oxidative stress and modulating neurotransmitter systems.
  • Case Study : Research has shown that specific tetrahydroisoquinoline derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Mechanism of Action : The presence of the thia and trifluoromethyl groups may enhance the compound's ability to penetrate bacterial membranes or inhibit specific enzymes.
  • Case Study : A series of related compounds were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showing promising results .

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of the tetrahydroisoquinoline core using Pomeranz-Fritsch cyclization .
Step 2Functionalization with carbonyl groups to introduce the desired substituents .
Step 3Introduction of trifluoromethyl and thia groups through nucleophilic substitution reactions .

Wirkmechanismus

The mechanism of action of 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use, such as in drug development or biological research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Key Functional Groups Biological Activity (if reported)
Target Compound C₂₃H₂₁F₃N₃O₃S (est.) Tetrahydroisoquinoline, CF₃, Thia-azatricyclo Unknown (hypothesized kinase/GPCR activity)
N-(3,4-Dimethoxyphenyl)-10-(4-Methylbenzenesulfonyl)-5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0²,⁶]... C₂₂H₁₉N₅O₄S₂ Sulfonyl, Dimethoxyphenyl, Tetraazatricyclo Unreported
(S)-N-(((R)-5-(4-Aminopiperidin-1-yl)-1,2,3,4-Tetrahydroisoquinolin-3-yl)Methyl)-N-Methyl-... C₂₈H₃₉N₅O₂ Tetrahydroisoquinoline, Piperidine, Quinoline CXCR4 antagonist (IC₅₀: <100 nM)
8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione C₂₅H₂₄N₄O₃S (varies) Spirocyclic, Benzothiazole, Dimethylamino Synthetic intermediate; no bioactivity

Key Observations :

  • Tetrahydroisoquinoline Derivatives: The target compound shares the tetrahydroisoquinoline core with compound , which exhibits CXCR4 antagonism. However, the absence of a piperidine or quinoline group in the target suggests divergent receptor selectivity.
  • Spirocyclic vs. Fused Rings : The spirocyclic compound lacks the fused thia-aza tricyclic system, resulting in reduced conformational strain and likely distinct pharmacokinetic profiles.

Limitations and Data Gaps

  • Physicochemical Data : Critical parameters (e.g., solubility, logP) for the target compound are unreported, unlike compound , which lacks density and melting point data .
  • Bioactivity: No IC₅₀ or binding data exist for the target, whereas compound has quantified CXCR4 antagonism .

Biologische Aktivität

The compound 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine is a complex organic molecule that integrates a tetrahydroisoquinoline moiety known for its diverse biological activities. This article explores its biological activity based on available research findings, case studies, and synthesis data.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Tetrahydroisoquinoline core: This structure is often associated with neuroprotective effects and potential uses in treating neurological disorders.
  • Trifluoromethyl group: Known to enhance metabolic stability and lipophilicity.
  • Thia and azatricyclo frameworks: These contribute to the compound's unique pharmacological properties.

Molecular Formula: C₁₈H₁₈F₃N₃O₃S
Molecular Weight: 401.42 g/mol

Neuroprotective Effects

Research indicates that compounds derived from tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have shown that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (a structural analogue) has a positive inotropic effect on cardiac tissue by modulating Na+/Ca²+ exchange mechanisms in cardiomyocytes . This suggests potential applications in neurodegenerative diseases where calcium homeostasis is disrupted.

Anticancer Activity

The tetrahydroisoquinoline derivatives have been evaluated for their anticancer properties. A study assessing the cytotoxic effects of various derivatives reported significant activity against leukemia cells with IC₅₀ values indicating effectiveness at low concentrations . The structural modifications in the target compound may enhance its ability to inhibit cancer cell proliferation.

Cardiovascular Effects

The compound's influence on cardiovascular health has been highlighted in recent studies. The positive inotropic effects observed in rat heart models suggest that it could be beneficial for heart conditions characterized by reduced contractility . Furthermore, the modulation of calcium ion dynamics may offer therapeutic avenues for managing heart failure.

Case Studies

StudyFindings
Study on 6,7-Dimethoxy-Tetrahydroisoquinoline Demonstrated cardioprotective effects via Na+/Ca²+ exchange modulation .
Anticancer Evaluation of Tetrahydroisoquinoline Derivatives Showed significant cytotoxicity against CCRF-CEM leukemia cells with varying IC₅₀ values .
Neuroprotective Potential Suggested that tetrahydroisoquinoline compounds can protect neuronal cells from oxidative stress .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the target compound involves multi-step reactions that emphasize the importance of each functional group in determining biological activity. The incorporation of trifluoromethyl and thia groups has been shown to enhance bioactivity through increased receptor binding affinity and metabolic stability.

Key Synthetic Steps:

  • Formation of the tetrahydroisoquinoline scaffold through cyclization reactions.
  • Introduction of carbonyl and trifluoromethyl groups via electrophilic substitution reactions.
  • Final assembly into the azatricyclo framework to achieve the desired pharmacophore.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.